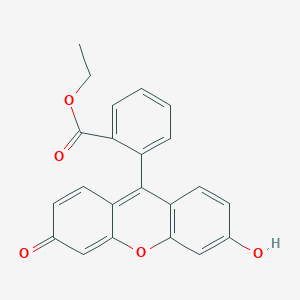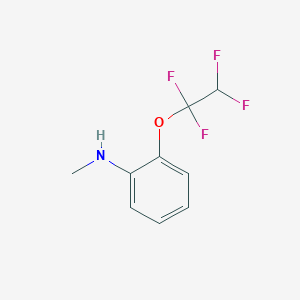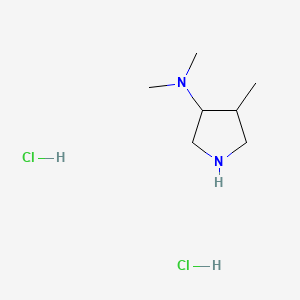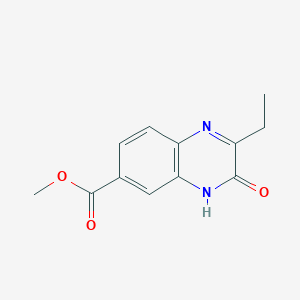![molecular formula C12H12BBrF3O3- B13903537 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903537.png)
1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[222]octan-1-uide is a complex organic compound that features a unique bicyclic structure This compound is notable for its incorporation of bromine and trifluoromethyl groups, which contribute to its distinctive chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves multi-step organic reactions. One common approach is the cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane . This reaction proceeds smoothly under transition-metal and base-free conditions, yielding the desired product in good to excellent yields. The choice of solvent, such as DMAc (N,N-dimethylacetamide) or DCE (1,2-dichloroethane), can significantly influence the reaction outcome .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced using reagents like sodium cyanoborohydride.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new cyclic structures.
Common Reagents and Conditions
Bromination: Bromine in acetic acid solution.
Reduction: Sodium cyanoborohydride in methanolic potassium hydroxide.
Cycloaddition: 2,2,2-trifluorodiazoethane in DMAc or DCE.
Major Products Formed
Substitution Products: Various N-substituted derivatives.
Reduction Products: 5-bromo-1,3,3-trimethyl-N-nitro-2-oxabicyclo[2.2.2]octan-6-amine.
Cycloaddition Products: Bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its interaction with specific molecular targets. The trifluoromethyl and bromine groups enhance its binding affinity to target proteins, while the boron atom can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds also contain trifluoromethyl groups and have applications in pharmaceuticals and agrochemicals.
Bis(trifluoromethyl)cyclopropanes: Similar in structure and reactivity, used in organic synthesis.
Uniqueness
1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is unique due to its combination of bromine, trifluoromethyl, and boron within a bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C12H12BBrF3O3- |
|---|---|
Peso molecular |
351.93 g/mol |
Nombre IUPAC |
1-[3-bromo-5-(trifluoromethyl)phenyl]-4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H12BBrF3O3/c1-11-5-18-13(19-6-11,20-7-11)9-2-8(12(15,16)17)3-10(14)4-9/h2-4H,5-7H2,1H3/q-1 |
Clave InChI |
SOHSJJCGCZRSHG-UHFFFAOYSA-N |
SMILES canónico |
[B-]12(OCC(CO1)(CO2)C)C3=CC(=CC(=C3)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13903456.png)
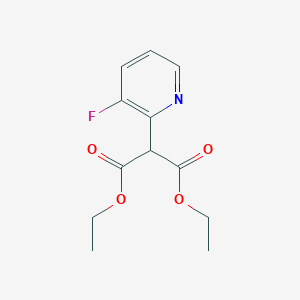
![5-Fluoro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B13903466.png)
![Benzyl (3aS,6aS)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13903471.png)
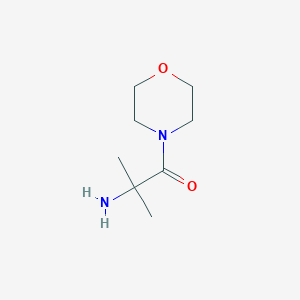
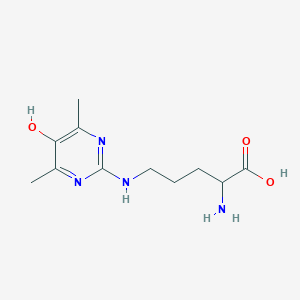
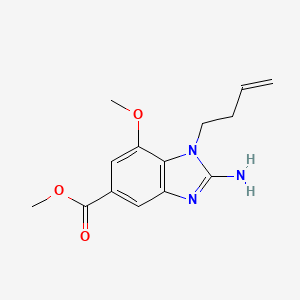
![Methyl [1,3]dioxolo[4,5-c]pyridine-4-carboxylate](/img/structure/B13903503.png)
